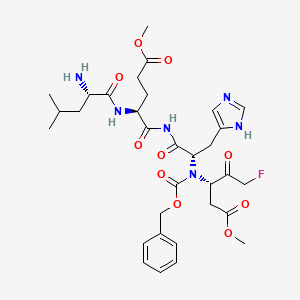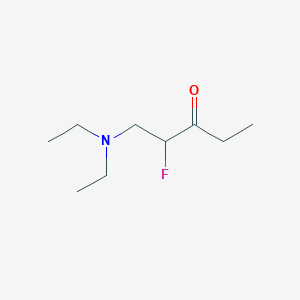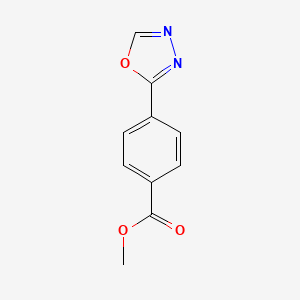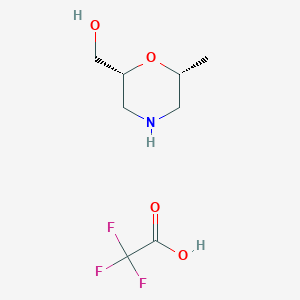
((2R,6R)-6-Methylmorpholin-2-yl)methanol 2,2,2-trifluoroacetic acid salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2R,6R)-6-Methylmorpholin-2-yl)methanol 2,2,2-trifluoroacetic acid salt is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is a salt formed from the combination of ((2R,6R)-6-Methylmorpholin-2-yl)methanol and 2,2,2-trifluoroacetic acid, which imparts distinct chemical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,6R)-6-Methylmorpholin-2-yl)methanol typically involves the reaction of morpholine derivatives with methylating agents under controlled conditions. The resulting product is then treated with 2,2,2-trifluoroacetic acid to form the desired salt. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
((2R,6R)-6-Methylmorpholin-2-yl)methanol 2,2,2-trifluoroacetic acid salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, ((2R,6R)-6-Methylmorpholin-2-yl)methanol 2,2,2-trifluoroacetic acid salt is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes and receptors, providing insights into their functions and mechanisms.
Medicine
The compound has potential therapeutic applications, particularly in the development of new pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of ((2R,6R)-6-Methylmorpholin-2-yl)methanol 2,2,2-trifluoroacetic acid salt involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and modulating biological pathways. This interaction can lead to changes in cellular processes, which may have therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,6R)-6-Methylmorpholine
- (2R,6R)-6-Methylmorpholin-2-yl)methanol
- 2,2,2-Trifluoroacetic acid
Uniqueness
((2R,6R)-6-Methylmorpholin-2-yl)methanol 2,2,2-trifluoroacetic acid salt is unique due to its combination of a morpholine derivative with trifluoroacetic acid. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not observed in the individual components.
Propriétés
Formule moléculaire |
C8H14F3NO4 |
|---|---|
Poids moléculaire |
245.20 g/mol |
Nom IUPAC |
[(2R,6R)-6-methylmorpholin-2-yl]methanol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H13NO2.C2HF3O2/c1-5-2-7-3-6(4-8)9-5;3-2(4,5)1(6)7/h5-8H,2-4H2,1H3;(H,6,7)/t5-,6-;/m1./s1 |
Clé InChI |
OOUWXQFVAFCWFU-KGZKBUQUSA-N |
SMILES isomérique |
C[C@@H]1CNC[C@@H](O1)CO.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC1CNCC(O1)CO.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


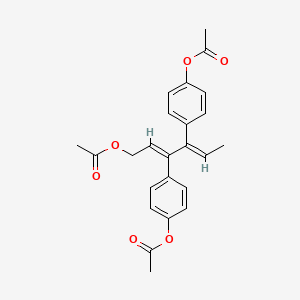
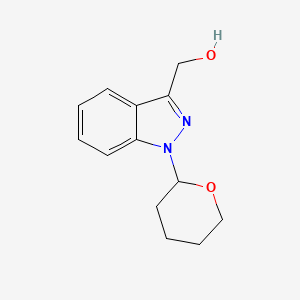

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxamide](/img/structure/B12832303.png)
![(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12832307.png)
![1-Vinyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832308.png)


